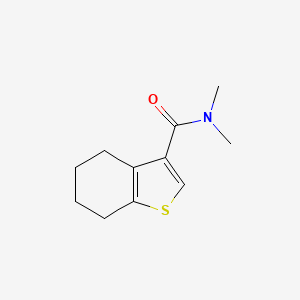
2,4-dichloro-N-(5-methylthiophen-2-yl)sulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(5-methylthiophen-2-yl)sulfonylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as DMSB, and it is a potent inhibitor of a class of enzymes known as protein kinases.
Wissenschaftliche Forschungsanwendungen
DMSB has been extensively studied for its potential applications in various research fields. One of the primary applications of DMSB is in the field of cancer research. DMSB has been shown to inhibit the growth of cancer cells by blocking the activity of protein kinases that are involved in the regulation of cell growth and proliferation. Furthermore, DMSB has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
DMSB exerts its effects by inhibiting the activity of protein kinases. Protein kinases are enzymes that play a crucial role in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. DMSB specifically targets a class of protein kinases known as cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle. By inhibiting the activity of CDKs, DMSB can prevent the progression of the cell cycle and induce cell death in cancer cells.
Biochemical and Physiological Effects
DMSB has been shown to have significant biochemical and physiological effects in various studies. In cancer cells, DMSB has been shown to induce cell death by activating the apoptotic pathway. Furthermore, DMSB has also been shown to inhibit the proliferation of cancer cells by blocking the activity of CDKs. In neurodegenerative diseases, DMSB has been shown to reduce the accumulation of toxic proteins such as β-amyloid and α-synuclein, which are involved in the pathogenesis of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMSB has several advantages for use in lab experiments. Firstly, DMSB is a potent inhibitor of CDKs, which makes it an ideal tool for studying the role of CDKs in various cellular processes. Secondly, DMSB has low toxicity and is well-tolerated by cells, which makes it suitable for use in cell culture experiments. However, one of the limitations of DMSB is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on DMSB. Firstly, further studies are needed to investigate the potential applications of DMSB in the treatment of various types of cancer. Secondly, more research is needed to understand the mechanisms underlying the neuroprotective effects of DMSB in neurodegenerative diseases. Finally, there is a need for the development of more potent and selective CDK inhibitors based on the structure of DMSB.
Conclusion
In conclusion, 2,4-dichloro-N-(5-methylthiophen-2-yl)sulfonylbenzamide is a chemical compound that has significant potential applications in various research fields. Its ability to inhibit the activity of CDKs makes it an ideal tool for studying the role of CDKs in various cellular processes. Furthermore, its potential applications in cancer research and neurodegenerative diseases make it a promising candidate for further investigation.
Synthesemethoden
The synthesis of DMSB involves the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 5-methyl-2-thiophenemethanamine to form 2,4-dichloro-N-(5-methylthiophen-2-yl)benzamide. Finally, the sulfonylation of this intermediate with sulfonyl chloride leads to the formation of 2,4-dichloro-N-(5-methylthiophen-2-yl)sulfonylbenzamide.
Eigenschaften
IUPAC Name |
2,4-dichloro-N-(5-methylthiophen-2-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S2/c1-7-2-5-11(19-7)20(17,18)15-12(16)9-4-3-8(13)6-10(9)14/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLABJMASZHJQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B7517789.png)



![N-ethyl-3-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B7517807.png)

![2-[(2-Methylphenyl)methylsulfonyl]pyridine](/img/structure/B7517821.png)

